molecular formula C11H14ClNO3 B8561679 3,4-Dimethoxybenzyl(methyl)carbamoyl chloride

3,4-Dimethoxybenzyl(methyl)carbamoyl chloride

Cat. No. B8561679
M. Wt: 243.68 g/mol
InChI Key: LOGGDQJEAMSVBP-UHFFFAOYSA-N
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Patent
US07291622B2

Procedure details

1.00 g (5.52 mmol) of 3,4-dimethoxybenzyl-N-methylamine (obtainable by reductive amination from 3,4-dimethoxybenzaldehyde) are dissolved in 20 ml of anhydrous pyridine. 0.60 g (0.37 mmol, 3.04 mmol) of trichloromethyl chloroformate (“diphosgene”) is added, and the mixture is left to stir at room temperature overnight. The solution is employed without workup directly in the next stage.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[CH2:6][NH:7][CH3:8].ClC([O:17][C:18]([Cl:21])(Cl)Cl)=O>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[CH2:6][N:7]([CH3:8])[C:18]([Cl:21])=[O:17]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(CNC)C=CC1OC
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC=1C=C(CN(C(=O)Cl)C)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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